molecular formula C14H14N4 B8227302 1,4-Bis(2-methyl-1H-imidazol-1-yl)benzene

1,4-Bis(2-methyl-1H-imidazol-1-yl)benzene

Cat. No. B8227302
M. Wt: 238.29 g/mol
InChI Key: IIYKBRHJIZFDAJ-UHFFFAOYSA-N
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Description

1,4-Bis(2-methyl-1H-imidazol-1-yl)benzene is a useful research compound. Its molecular formula is C14H14N4 and its molecular weight is 238.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Supramolecular Structures and Hydrogen Bonding

  • Two-Dimensional Supramolecular Layers : Cui and Lan (2007) reported that 1,4-bis­{[2-(pyridin-2-yl)-1H-imidazol-1-yl]meth­yl}benzene forms two-dimensional supramolecular layers through O—H⋯N hydrogen bonds with solvent water molecules (R. Cui & Y. Lan, 2007).

Coordination Polymers and Networks

  • Metal-Organic Frameworks (MOFs) : Li et al. (2012) synthesized novel Cd(II) coordination polymers using 1,4-bis(imidazol-1′-yl)butane and 1,4-bis(imidazol-1′-yl)butane, demonstrating the use of bis(imidazole) ligands in constructing complex structures with unique properties such as thermal stability and fluorescence (Xiaoju Li et al., 2012).
  • 3D Coordination Polymers : He et al. (2020) created two coordination polymers featuring 2-fold interpenetrating three-dimensional frameworks, highlighting the potential for constructing intricate molecular architectures (Yuanchun He et al., 2020).

Spectroscopy and Theoretical Calculations

  • UV-Vis and Infrared Spectroscopy : Li et al. (2013) conducted spectroscopy and theory calculations on a similar compound, 1,3-bis((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)benzene, providing insights into its molecular geometry and vibrational frequencies (G. Li et al., 2013).

Catalytic and Photocatalytic Behavior

  • Electrochemical Properties and Photocatalysis : Cui et al. (2017) explored Co(ii) coordination polymers with bis(imidazole) ligands, revealing their potential as semiconductive materials and their high photocatalytic efficiency for degrading organic dyes under UV light irradiation (J. Cui et al., 2017).

Luminescent Properties

  • Fluorescence Properties : Li et al. (2020) synthesized two new Cd(II) coordination polymers based on imidazole-containing ligands and explored their fluorescence properties, indicating the potential for applications in luminescent materials (Bing-Feng Li et al., 2020).

Magnetic and Ferroelectric Properties

  • Magnetic and Ferroelectric Behavior : Wang et al. (2012) investigated Co(II) complexes based on flexible bis(imidazole) ligands, revealing significant ferromagnetic and ferroelectric properties (Yue Wang et al., 2012).

properties

IUPAC Name

2-methyl-1-[4-(2-methylimidazol-1-yl)phenyl]imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4/c1-11-15-7-9-17(11)13-3-5-14(6-4-13)18-10-8-16-12(18)2/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIYKBRHJIZFDAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1C2=CC=C(C=C2)N3C=CN=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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